methyl [(4Z)-1-(4-methoxyphenyl)-5-oxo-4-(1-{[2-(thiophen-2-yl)ethyl]amino}ethylidene)-4,5-dihydro-1H-pyrazol-3-yl]acetate methyl [(4Z)-1-(4-methoxyphenyl)-5-oxo-4-(1-{[2-(thiophen-2-yl)ethyl]amino}ethylidene)-4,5-dihydro-1H-pyrazol-3-yl]acetate
Brand Name: Vulcanchem
CAS No.:
VCID: VC14618468
InChI: InChI=1S/C21H23N3O4S/c1-14(22-11-10-17-5-4-12-29-17)20-18(13-19(25)28-3)23-24(21(20)26)15-6-8-16(27-2)9-7-15/h4-9,12,23H,10-11,13H2,1-3H3
SMILES:
Molecular Formula: C21H23N3O4S
Molecular Weight: 413.5 g/mol

methyl [(4Z)-1-(4-methoxyphenyl)-5-oxo-4-(1-{[2-(thiophen-2-yl)ethyl]amino}ethylidene)-4,5-dihydro-1H-pyrazol-3-yl]acetate

CAS No.:

Cat. No.: VC14618468

Molecular Formula: C21H23N3O4S

Molecular Weight: 413.5 g/mol

* For research use only. Not for human or veterinary use.

methyl [(4Z)-1-(4-methoxyphenyl)-5-oxo-4-(1-{[2-(thiophen-2-yl)ethyl]amino}ethylidene)-4,5-dihydro-1H-pyrazol-3-yl]acetate -

Specification

Molecular Formula C21H23N3O4S
Molecular Weight 413.5 g/mol
IUPAC Name methyl 2-[2-(4-methoxyphenyl)-4-[C-methyl-N-(2-thiophen-2-ylethyl)carbonimidoyl]-3-oxo-1H-pyrazol-5-yl]acetate
Standard InChI InChI=1S/C21H23N3O4S/c1-14(22-11-10-17-5-4-12-29-17)20-18(13-19(25)28-3)23-24(21(20)26)15-6-8-16(27-2)9-7-15/h4-9,12,23H,10-11,13H2,1-3H3
Standard InChI Key XCSKGJAKTDFCMG-UHFFFAOYSA-N
Canonical SMILES CC(=NCCC1=CC=CS1)C2=C(NN(C2=O)C3=CC=C(C=C3)OC)CC(=O)OC

Introduction

Methyl [(4Z)-1-(4-methoxyphenyl)-5-oxo-4-(1-{[2-(thiophen-2-yl)ethyl]amino}ethylidene)-4,5-dihydro-1H-pyrazol-3-yl]acetate is a complex organic compound featuring a pyrazole ring, a methoxyphenyl group, and an acetate functional group. This compound belongs to the class of esters and is notable for its potential biological activities, which are attributed to its diverse structural features.

Synthesis and Characterization

The synthesis of this compound likely involves multi-step organic reactions, including condensation and substitution reactions. The specific conditions for synthesis, such as temperature, pH, and reactant ratios, are crucial for achieving high yields and purity. Characterization techniques like NMR, IR, and mass spectrometry are essential for confirming the structure and purity of the compound.

Applications in Medicinal Chemistry

This compound could have several applications in medicinal chemistry due to its potential biological activities. Interaction studies with biological macromolecules such as proteins or nucleic acids are crucial for understanding its therapeutic potential and safety profile. Techniques like docking studies, cell-based assays, and pharmacokinetic analyses would provide insights into its mechanism of action and efficacy.

Comparison with Similar Compounds

Similar pyrazole derivatives exhibit a range of biological activities:

CompoundStructure FeaturesBiological Activity
1-MethylpyrazoleSimple pyrazole ringAntifungal activity
3-AcetylpyrazoleAcetyl group on pyrazoleAnti-inflammatory
4-MethoxyphenylpyrazoleMethoxy group on phenylAntitumor properties

The unique structure of methyl [(4Z)-1-(4-methoxyphenyl)-5-oxo-4-(1-{[2-(thiophen-2-yl)ethyl]amino}ethylidene)-4,5-dihydro-1H-pyrazol-3-yl]acetate, combining multiple functional groups, suggests potential for diverse interactions within biological systems, which could enhance its biological activity compared to simpler analogs.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator